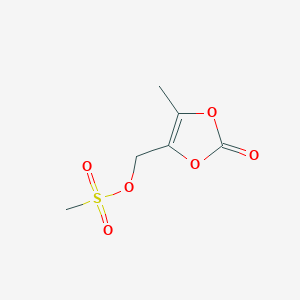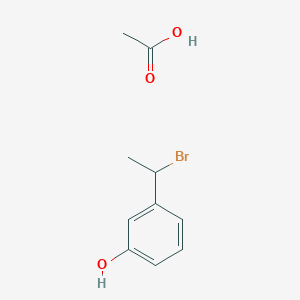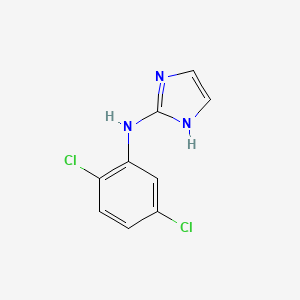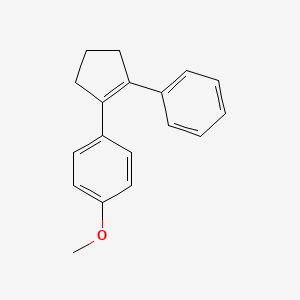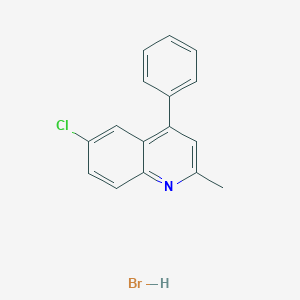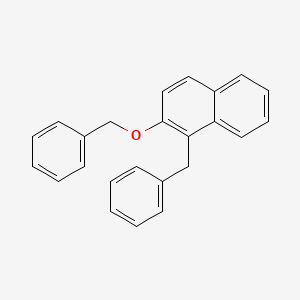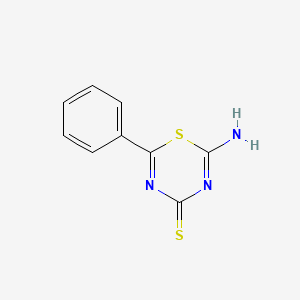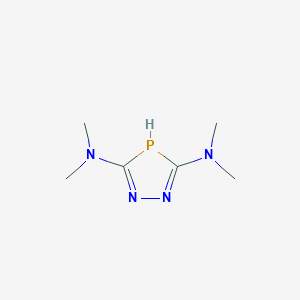
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is a chemical compound that belongs to the class of diazaphospholes. This compound is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further substituted with tetramethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhydrazine with a phosphorus-containing reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The tetramethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazaphospholes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Wirkmechanismus
The mechanism by which N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom within the ring structure can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1H-1,2,4-triazole-3,5-diamine
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1-(naphthalene-2-sulfonyl)-1H-1,2,4-triazole-3,5-diamine
- 1-(4-methoxybenzenesulfonyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is unique due to the presence of a phosphorus atom within its ring structure, which imparts distinct chemical properties compared to similar compounds that contain nitrogen or sulfur atoms. This uniqueness makes it valuable for specific applications where phosphorus chemistry is advantageous.
Eigenschaften
CAS-Nummer |
93715-06-1 |
|---|---|
Molekularformel |
C6H13N4P |
Molekulargewicht |
172.17 g/mol |
IUPAC-Name |
3-N,3-N,5-N,5-N-tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine |
InChI |
InChI=1S/C6H13N4P/c1-9(2)5-7-8-6(11-5)10(3)4/h11H,1-4H3 |
InChI-Schlüssel |
NKDGTFHIZUZNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NN=C(P1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
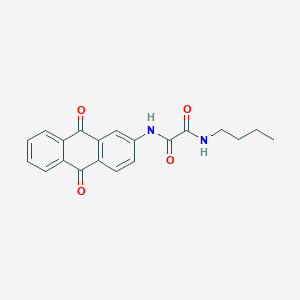

![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)

